molecular formula C5H11NO2 B1429587 DL-Valine-3-D1 CAS No. 79168-24-4

DL-Valine-3-D1

Cat. No.: B1429587
CAS No.: 79168-24-4
M. Wt: 118.15 g/mol
InChI Key: KZSNJWFQEVHDMF-WFVSFCRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Valine-3-D1 is the deuterium labeled DL-Valine . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction with 2 steps :


Molecular Structure Analysis

The structural and electronic properties of crystalline l- and dl-valine have been studied within the framework of density functional theory including van der Waals interactions . The results of this study showed that electronic properties of the two forms of valine are similar at zero pressure .


Chemical Reactions Analysis

The physicochemical properties of amino acid molecular crystals, including this compound, are of great interest . The compounds where molecules have different chirality are the focus of particular interest . The impact of the molecule structure on the physical and chemical properties of the crystal has been studied .


Physical And Chemical Properties Analysis

The physicochemical properties of this compound have been studied . The electronic properties of the two forms of valine are similar at zero pressure . Pressure leads to different responses in these crystals which is manifested as various deformations of molecules .

Scientific Research Applications

Industrial and Pharmaceutical Applications

DL-Valine and its derivatives, such as D-Valine, play a significant role in various industrial and pharmaceutical applications. For instance, D-Valine serves as an intermediate in synthesizing agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs. Its derivatives show clinical activity, like penicillamine for immune-deficiency diseases and actinomycin D for antitumor therapy. D-Valine is also utilized in cell culture to inhibit fibroblasts proliferation selectively. Its microbial preparation, due to high stereo selectivity and environmentally friendly processes, is gaining attention (Chen et al., 2016).

Enhancement of Drug Absorption and Stability

Research on D-Valine includes its use in enhancing the absorption and stability of drugs. For example, a study on novel enzymatically stable dipeptide prodrugs for acyclovir showed that incorporating D-Valine improved both the cellular permeability and the amount of intact prodrug transported. This suggests a strategy to target nutrient transporters at blood ocular barriers (Talluri et al., 2008).

Microbial Preparation from DL-Valine

The isolation of microorganisms that degrade L-Valine, like Candida maltosa, provides a method for D-Valine preparation from DL-Valine. This process, using microorganisms as biocatalysts, presents an innovative approach to D-Valine preparation, highlighting its potential in biotechnological applications (Zhang et al., 2015).

Spectroscopic Studies

Spectroscopic studies, such as Raman and Infrared spectroscopy, have been conducted on DL-Valine to understand its structural and vibrational properties. These studies provide insights into the physical and chemical behavior of DL-Valine under various conditions, such as pressure and temperature (Paiva et al., 2017).

Mechanism of Action

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Safety and Hazards

DL-Valine-3-D1 should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The compounds where molecules have different chirality are the focus of particular interest . This presents a study on the structural and electronic properties of crystalline l- and dl-valine within the framework of density functional theory including van der Waals interactions . The results of this study showed that electronic properties of the two forms of valine are similar at zero pressure . Future research could further explore the impact of the molecule structure on the physical and chemical properties of the crystal .

Properties

IUPAC Name

2-amino-3-deuterio-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSNJWFQEVHDMF-WFVSFCRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C)(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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